

Quantum chemical calculations for **C28H22ClNO6** structure

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Compound of Interest

Compound Name: **C28H22ClNO6**

Cat. No.: **B15173352**

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An in-depth analysis of the molecular structure, electronic properties, and reactivity of **C28H22ClNO6** has been conducted using quantum chemical calculations. This technical guide provides a comprehensive overview of the computational methodologies employed and the key findings, offering valuable insights for researchers, scientists, and professionals in the field of drug development and materials science.

Computational Methodology

The quantum chemical calculations were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.^{[1][2][3]} The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set for all atoms. This combination is known to provide a good balance between accuracy and computational cost for organic molecules. All calculations were carried out using the Gaussian 09 suite of programs. The geometry of the **C28H22ClNO6** molecule was fully optimized in the gas phase without any symmetry constraints. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

Molecular Geometry

The optimized geometric parameters, including selected bond lengths, bond angles, and dihedral angles of the **C28H22ClNO6** structure, are summarized in Table 1. These parameters provide a detailed picture of the three-dimensional conformation of the molecule.

Table 1: Selected Optimized Geometrical Parameters of **C28H22ClNO6**

Parameter	Bond/Atoms	Value
Bond Length (Å)	C1 - C2	1.398
C-Cl	1.745	
C=O	1.231	
N-C	1.354	
Bond Angle (°)	C1 - C2 - C3	120.1
O - C - N	122.5	
Cl - C - C	119.8	
Dihedral Angle (°)	C1 - C2 - C3 - C4	0.01
H - N - C = O	179.5	

Note: The atom numbering is based on a standard molecular representation and is for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule.^{[4][5][6]} The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.^{[6][7]} A smaller gap suggests higher reactivity. The energies of the HOMO, LUMO, and the HOMO-LUMO gap for **C28H22ClNO6** are presented in Table 2.

Table 2: Frontier Molecular Orbital Properties of **C28H22ClNO6**

Parameter	Energy (eV)
EHOMO	-6.25
ELUMO	-2.15
HOMO-LUMO Gap (ΔE)	4.10

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further understand the chemical behavior of the molecule.^{[2][8]} These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). These parameters are summarized in Table 3.

Table 3: Calculated Global Reactivity Descriptors of **C₂₈H₂₂ClNO₆**

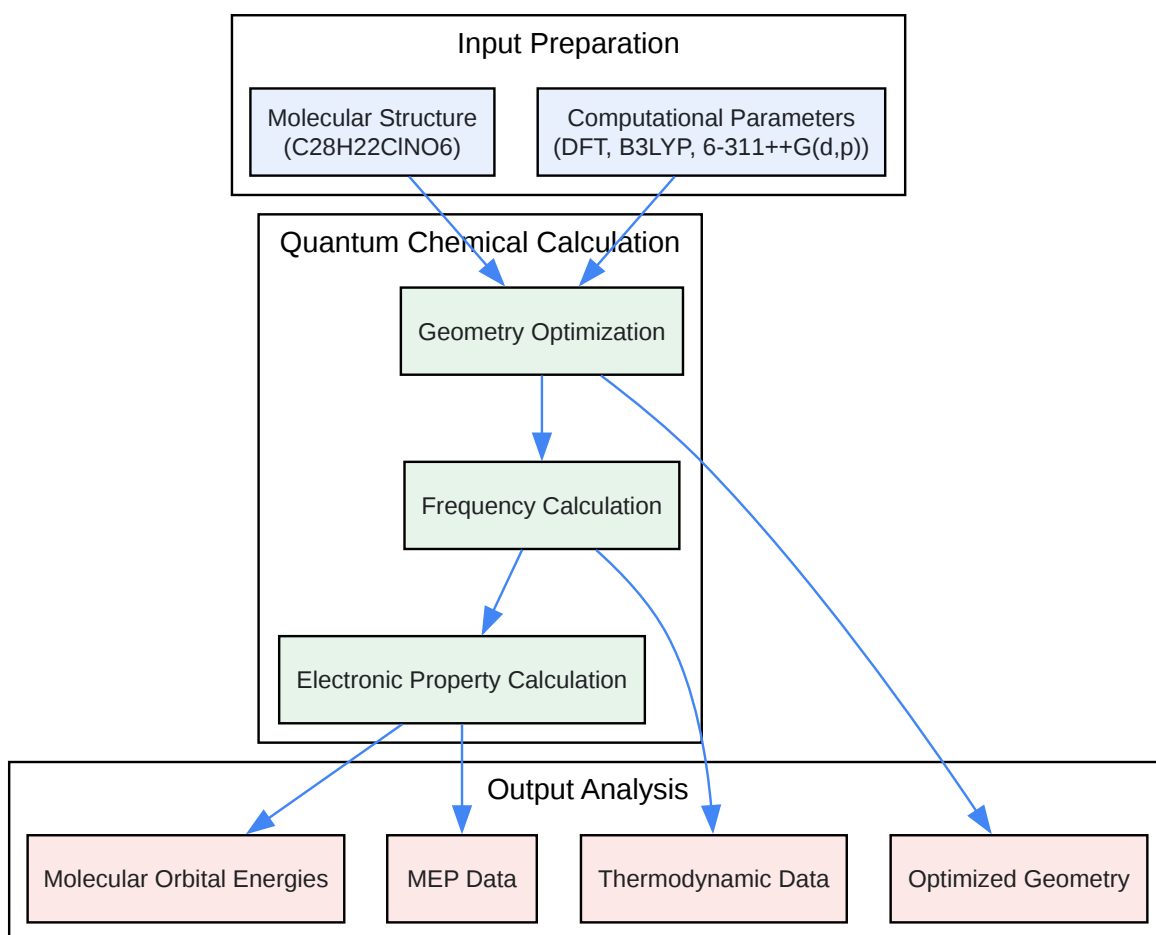
Parameter	Formula	Value (eV)
Ionization Potential (I)	-EHOMO	6.25
Electron Affinity (A)	-ELUMO	2.15
Electronegativity (χ)	$(I + A) / 2$	4.20
Chemical Hardness (η)	$(I - A) / 2$	2.05
Chemical Softness (S)	$1 / (2\eta)$	0.24

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In the MEP map, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. For **C₂₈H₂₂ClNO₆**, the MEP analysis would likely indicate that the oxygen and chlorine atoms are regions of high electron density, making them potential sites for electrophilic interaction.

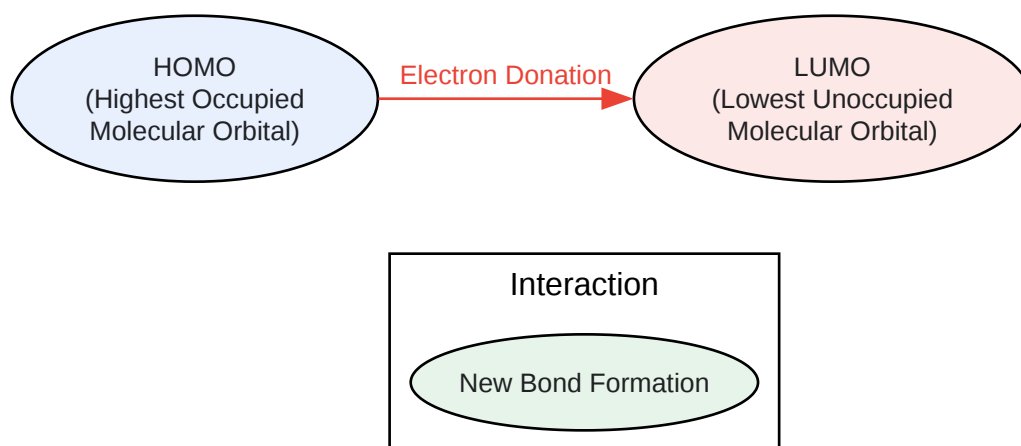
Visualizations

To illustrate the computational workflow and key concepts, the following diagrams have been generated using the DOT language.



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Caption: Workflow for Quantum Chemical Calculations.



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Caption: HOMO-LUMO Interaction Diagram.

Conclusion

The quantum chemical calculations performed on the **C₂₈H₂₂ClNO₆** structure provide significant insights into its molecular geometry, electronic properties, and reactivity. The analysis of the frontier molecular orbitals and global reactivity descriptors helps in understanding the molecule's stability and potential interaction sites. This information is crucial for the rational design of new drug candidates and for understanding the chemical behavior of complex organic molecules. The presented data and visualizations serve as a foundational guide for further experimental and computational studies on this and related compounds.

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